N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-14-10-6-5-9(13-12(16)8-3-4-8)7-11(10)15(2)19(14,17)18/h5-8H,3-4H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSLCYXOCBINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CC3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth review of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2034544-31-3 |
The structure features a benzo[c][1,2,5]thiadiazole moiety fused with a cyclopropanecarboxamide group. This configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Antibacterial Activity : The compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa.
- Antifungal Activity : It has also demonstrated antifungal properties against Candida albicans, making it a candidate for further development in treating fungal infections.
While the precise mechanism of action for this compound is not fully elucidated, similar compounds have been noted to exert their effects through:
- Inhibition of Cell Wall Synthesis : Many thiadiazole derivatives disrupt bacterial cell wall integrity.
- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in bacterial metabolism.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound and its derivatives. Below are some notable findings:
Comparative Analysis of Biological Activities
To better understand the efficacy of this compound compared to similar compounds, a comparative analysis was performed:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625–1250 | Significant |
| Similar Thiadiazole Derivative A | 500–1000 | Moderate |
| Similar Thiadiazole Derivative B | 1000–2000 | High |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization steps involving the thiadiazole core (#user-content-evidence-1).
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance solubility and reaction efficiency (#user-content-evidence-1)(#user-content-evidence-15).
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling reagents (e.g., HATU) improve yields in carboxamide bond formation (#user-content-evidence-15).
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) (#user-content-evidence-1).
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with the cyclopropane carboxamide group showing distinct δ 1.2–1.8 ppm (cyclopropane protons) and δ 165–170 ppm (amide carbonyl) (#user-content-evidence-5)(#user-content-evidence-15).
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1670 cm⁻¹ (C=O amide) and 1340–1380 cm⁻¹ (S=O sulfonyl groups) confirm functional groups (#user-content-evidence-15).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₁₃N₅O₃S₂, MW 375.42) (#user-content-evidence-5).
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer : Initial screening in in vitro assays reveals:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to the thiadiazole core disrupting membrane integrity (#user-content-evidence-3)(#user-content-evidence-14).
- Anticancer Potential : IC₅₀ of 10–50 µM in human cancer cell lines (e.g., MCF-7), likely via apoptosis induction mediated by reactive oxygen species (ROS) (#user-content-evidence-3).
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of key synthetic steps?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states and intermediates in cyclopropane carboxamide coupling. For example, DFT predicts activation energies for amide bond formation under varying solvent dielectric constants (#user-content-evidence-15).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, explaining why DMF outperforms THF in stabilizing intermediates (#user-content-evidence-15).
Q. How should researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting patterns) require:
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon couplings, distinguishing between regioisomers (#user-content-evidence-5)(#user-content-evidence-15).
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, resolving ambiguities in cyclopropane ring conformation (#user-content-evidence-5).
Q. What strategies improve the compound's bioavailability in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce esterase-sensitive groups (e.g., acetyl) to the carboxamide, enhancing solubility and passive diffusion (#user-content-evidence-15).
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life and target tissue accumulation (#user-content-evidence-3).
Q. How can molecular docking guide the identification of biological targets?
- Methodological Answer :
- Target Library Screening : Dock the compound against kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) using AutoDock Vina. The thiadiazole moiety shows high affinity (ΔG < -8 kcal/mol) for ATP-binding pockets (#user-content-evidence-10)(#user-content-evidence-14).
- Binding Mode Validation : Compare docking poses with crystallographic data from similar inhibitors (e.g., thiadiazole-based drugs) (#user-content-evidence-10).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
